(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-(1,3-dihydroxypropan-2-yl)-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide
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Overview
Description
The compound (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-(1,3-dihydroxypropan-2-yl)-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide is a complex organic molecule with a unique structure. This compound is characterized by multiple hydroxyl groups, a carboxamide group, and a bicyclic structure, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the bicyclic structure and the introduction of various functional groups. The synthetic route typically starts with the preparation of the core bicyclic structure, followed by the sequential addition of hydroxyl groups, the carboxamide group, and other functional groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxamide group can yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its multiple hydroxyl groups and carboxamide group can interact with various biological targets, making it a subject of interest in drug discovery and development.
Medicine
In medicine, this compound may be explored for its potential therapeutic effects. Its unique structure and functional groups can be optimized to enhance its pharmacological properties, making it a potential candidate for the development of new drugs.
Industry
In industry, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for various industrial applications, including coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The multiple hydroxyl groups and carboxamide group can form hydrogen bonds and other interactions with enzymes, receptors, and other biological molecules. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic molecules with multiple hydroxyl groups and carboxamide groups. Examples include:
- (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-(1,3-dihydroxypropan-2-yl)-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and its bicyclic structure. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C50H80N2O18 |
---|---|
Molecular Weight |
997.2 g/mol |
IUPAC Name |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-(1,3-dihydroxypropan-2-yl)-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide |
InChI |
InChI=1S/C50H80N2O18/c1-29-17-15-13-11-9-7-5-6-8-10-12-14-16-18-37(69-49-47(64)44(51)46(63)32(4)68-49)24-41-43(48(65)52-33(27-53)28-54)40(60)26-50(66,70-41)25-36(57)22-39(59)38(58)20-19-34(55)21-35(56)23-42(61)67-31(3)30(2)45(29)62/h5-18,29-41,43-47,49,53-60,62-64,66H,19-28,51H2,1-4H3,(H,52,65)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t29-,30-,31-,32+,34+,35+,36-,37-,38+,39+,40-,41-,43+,44-,45+,46+,47+,49-,50+/m0/s1 |
InChI Key |
DYFDQVUOYRWTOB-JYUTVPRCSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)NC(CO)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O)N)O |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)NC(CO)CO)OC3C(C(C(C(O3)C)O)N)O |
Origin of Product |
United States |
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